

# 2-(4-Chlorophenyl)propanoic acid CAS number 938-95-4 properties

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## Compound of Interest

Compound Name: **2-(4-Chlorophenyl)propanoic acid**

Cat. No.: **B1582652**

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An In-depth Technical Guide on **2-(4-Chlorophenyl)propanoic acid** (CAS: 938-95-4)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(4-Chlorophenyl)propanoic acid**, with CAS number 938-95-4, is a member of the arylpropionic acid class of molecules. This class is renowned for its pharmacological significance, most notably including widely used Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen. The core structure, featuring a propanoic acid moiety attached to an aromatic ring, is a key pharmacophore responsible for the biological activity observed in these compounds. The primary mechanism of action for this class involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory pathway.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the known properties, relevant experimental protocols, and the biological context of **2-(4-Chlorophenyl)propanoic acid**.

## Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in research and development. The data presented below has been compiled from various chemical databases.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	938-95-4	[3]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	[3]
Molecular Weight	184.62 g/mol	[4]
IUPAC Name	2-(4-chlorophenyl)propanoic acid	[4]
Appearance	White Solid	
Melting Point	55-59 °C	[3]
Boiling Point	121-126 °C at 0.2 mmHg	[3]
SMILES	CC(C(=O)O)C1=CC=C(C=C1)Cl	[4]
InChIKey	YOZILQVNIWNPFPP-UHFFFAOYSA-N	[4]
Predicted pKa	4.21 ± 0.10	
Predicted Density	1.263 ± 0.06 g/cm <sup>3</sup>	

Table 2: Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely available. The following represents data from public databases or is predicted for closely related structures. Researchers should obtain experimental data for confirmation.

Spectrum Type	Key Features / Peaks	Reference(s)
<sup>1</sup> H NMR	Predicted shifts based on propanoic acid structure: ~11-12 ppm (singlet, 1H, -COOH), ~7.3 ppm (multiplet, 4H, Ar-H), ~3.7 ppm (quartet, 1H, -CH), ~1.5 ppm (doublet, 3H, -CH <sub>3</sub> ).	[5]
<sup>13</sup> C NMR	Predicted shifts based on propanoic acid structure: ~180 ppm (C=O), ~140 ppm (Ar-C), ~133 ppm (Ar-C-Cl), ~129 ppm (Ar-CH), ~45 ppm (-CH), ~18 ppm (-CH <sub>3</sub> ).	
Mass Spec (EI)	Key m/z fragments: 184 ([M] <sup>+</sup> ), 139 ([M-COOH] <sup>+</sup> ), 111, 75.	
Infrared (IR)	Characteristic absorptions (cm <sup>-1</sup> ): ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1490 (C=C aromatic stretch), ~1100 (C-O stretch), ~830 (C-Cl stretch).	[6]

## Safety and Handling

**2-(4-Chlorophenyl)propanoic acid** is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Statement	Code	Description
Pictogram(s)	GHS06	Skull and crossbones
Signal Word	Danger	
Acute Toxicity	H301	Toxic if swallowed
Skin Sensitization	H317	May cause an allergic skin reaction
Eye Irritation	H319	Causes serious eye irritation

#### Handling Precautions:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

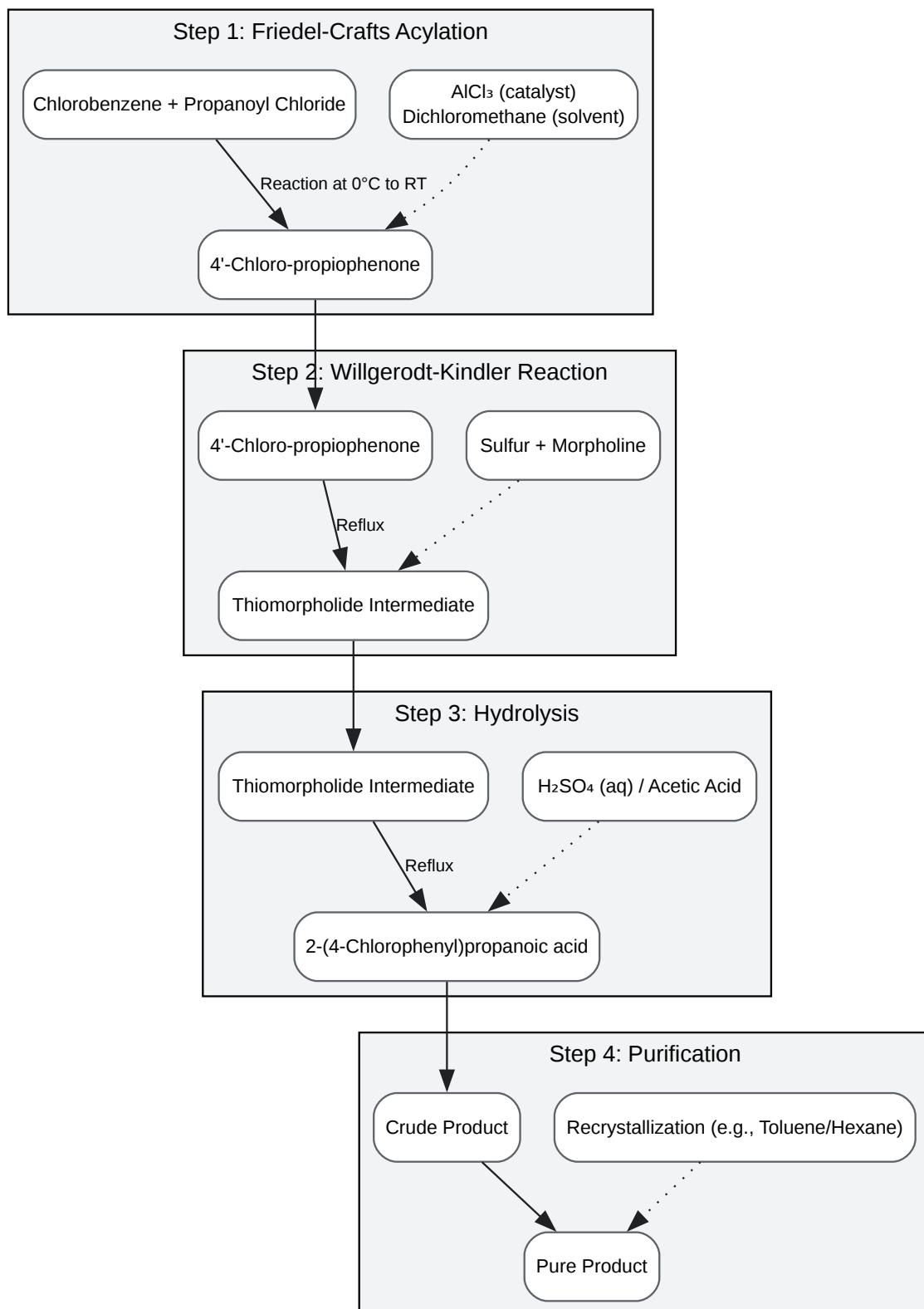
## Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and analysis of **2-(4-Chlorophenyl)propanoic acid**, based on established procedures for arylpropionic acids.

### Protocol 1: Synthesis via Friedel-Crafts Acylation and Rearrangement

This protocol is adapted from general methods for synthesizing 2-arylpropionic acids. It involves the acylation of chlorobenzene followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.

## Workflow Diagram: Synthesis

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Caption: Synthetic workflow for **2-(4-Chlorophenyl)propanoic acid**.

Methodology:

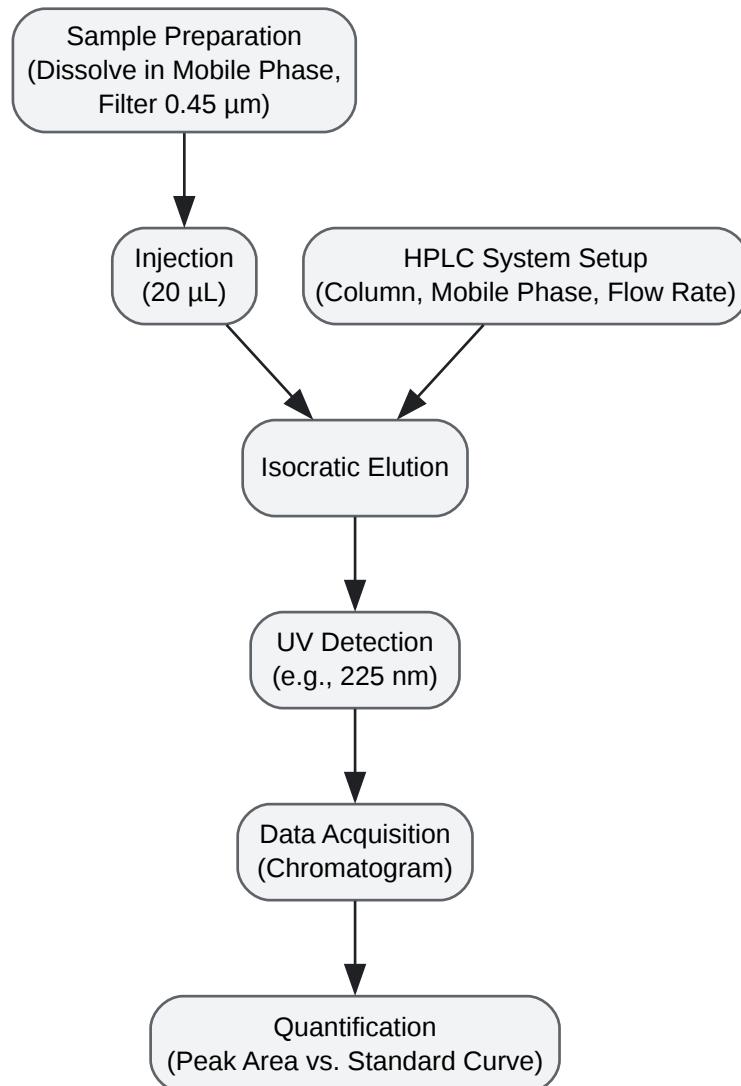
- Step 1: Friedel-Crafts Acylation
  - To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0°C, add propanoyl chloride (1.1 eq) dropwise.
  - After stirring for 15 minutes, add chlorobenzene (1.0 eq) dissolved in DCM dropwise, maintaining the temperature below 5°C.
  - Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.
  - Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
  - Separate the organic layer, wash with water and brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure to yield crude 4'-chloro-propiophenone.
- Step 2: Willgerodt-Kindler Reaction
  - Combine the crude 4'-chloro-propiophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
  - Heat the mixture to reflux (approx. 130-140°C) for 8-12 hours.
  - Cool the reaction mixture and use the resulting crude thiomorpholide intermediate directly in the next step.
- Step 3: Hydrolysis
  - To the crude thiomorpholide, add a mixture of 70% aqueous sulfuric acid and acetic acid (1:1 v/v).
  - Heat the mixture to reflux for 12-18 hours.
  - Cool the reaction to room temperature and pour it into ice water.

- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Step 4: Purification
  - Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure **2-(4-Chlorophenyl)propanoic acid**.

## Protocol 2: Analytical Quantification by RP-HPLC

This protocol provides a representative method for the analysis and quantification of **2-(4-Chlorophenyl)propanoic acid**, based on common methods for related NSAIDs.[\[7\]](#)[\[8\]](#)

Workflow Diagram: HPLC Analysis



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Caption: General workflow for HPLC analysis.

Methodology:

- Instrumentation:
  - High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
  - C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
- Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM KH<sub>2</sub>PO<sub>4</sub>, pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio.[7][8]
- Flow Rate: 1.0 mL/min.[7][8]
- Detection Wavelength: 225 nm.[7][8]
- Column Temperature: 30°C.[7][8]
- Injection Volume: 20 µL.

- Procedure:
  - Standard Preparation: Prepare a stock solution of **2-(4-Chlorophenyl)propanoic acid** (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution.
  - Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
  - Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
  - Quantification: Identify the peak corresponding to **2-(4-Chlorophenyl)propanoic acid** based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

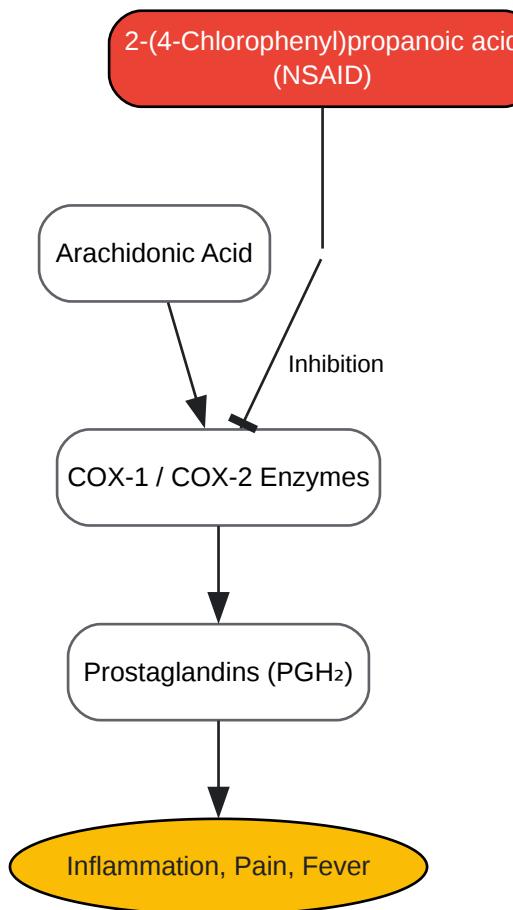
## Biological Activity and Mechanism of Action

As a member of the arylpropionic acid family, **2-(4-Chlorophenyl)propanoic acid** is predicted to function as a Nonsteroidal Anti-Inflammatory Drug (NSAID).[1][9][10] The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11]

These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammatory cascade. Prostaglandins mediate

responses such as pain, fever, and inflammation. By blocking the active site of COX enzymes, NSAIDs prevent prostaglandin synthesis, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[12][13]

#### Signaling Pathway: COX Inhibition



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Caption: Inhibition of prostaglandin synthesis by NSAIDs.

While COX-2 is the primary target for anti-inflammatory effects, inhibition of the constitutively expressed COX-1 isoform is associated with common NSAID side effects, such as gastrointestinal irritation.[12][13] The specific selectivity profile of **2-(4-Chlorophenyl)propanoic acid** for COX-1 versus COX-2 has not been extensively reported and would be a critical area for further investigation to determine its therapeutic potential and side-effect profile.

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